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Get Quote
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Executive Summary

1,4-Bis(4-bromophenoxy)butane (CAS: 34932-24-6) serves as a fundamental "rigid-flexible-
rigid" spacer in the synthesis of advanced materials.[1] Its structure—comprising two para-
brominated aromatic rings linked by a flexible butyl chain—makes it an ideal candidate for
liquid crystal mesogens, cross-linked polymers, and macrocyclic hosts.[1] This guide detalils its
physicochemical profile, validated synthesis protocols, and application in creating high-
performance poly(aryl ether)s.[1]

Chemical Identity & Structural Analysis[1][2][3][4][5]
[6]

This molecule functions as a bifunctional electrophile (via the bromine handles) or a flexible
core (via the ether linkages).[1]
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Parameter Specification

IUPAC Name 1,4-Bis(4-bromophenoxy)butane

CAS Number 34932-24-6

Molecular Formula C16H16Br202

Molecular Weight 400.11 g/mol

SMILES BrC1=CC=C(OCCCCOC2=CC=C(Br)C=C2)C=
C1

Structure Type Aromatic Diether / Alkyl Spacer

Key Functional Groups Aryl Bromide (x2), Ether (x2)

Spectroscopic Signature (Predicted/Validated)
e 1H NMR (400 MHz, CDCl3):

o 0 7.37 (d, J=9.0 Hz, 4H): Aromatic protons ortho to Bromine.[1]

o

0 6.77 (d, J=9.0 Hz, 4H): Aromatic protons ortho to Oxygen.[1]

o

0 3.98 (t, J=6.0 Hz, 4H): O-CHz2- protons (adjacent to phenoxy).[1]

[¢]

0 1.95 (m, 4H): Central -CHz- protons of the butane chain.[1]

[¢]

Note: Literature sources sometimes mislabel the aliphatic region; the triplet at ~4.0 ppm is
diagnostic for alkyl aryl ethers.[1]

Physicochemical Profile
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Property Value Context

White to off-white crystalline High purity forms are colorless
Appearance .

solid plates.[1]

Dependent on recrystallization

Melting Point 100-104 °C
solvent (EtOH vs. Toluene).[1]

Soluble: CHCIs, DCM, THF,

. Typical lipophilic ether
Solubility Toluenelnsoluble: Water,

behavior.[1]
Methanol (cold)
Stable to weak Bromine groups are active
Reactivity acids/bases.Reactive toward sites for Suzuki/Buchwald
Pd-catalyzed coupling.[1] couplings.[1]

Synthesis & Manufacturing Protocol

The industrial standard for producing 1,4-Bis(4-bromophenoxy)butane is the Williamson
Ether Synthesis.[1] This Sn2 reaction couples 4-bromophenol with 1,4-dibromobutane under

basic conditions.[1]

Reaction Mechanism

The phenoxide ion (generated in situ) acts as the nucleophile, displacing the bromide ions from
the alkyl linker.[1]

4-Bromophenol
(2.0eq) P fmmm—————— -
K2CO03 / Acetone Deprotonation _ | Transition State | -2 KBr 1,4-Bis(4-bromophenoxy)butane
Reflux ': (SN2 Attack) ! (Solid Precipitate)

|

1,4-Dibromobutane
(1.0 eq)

Click to download full resolution via product page

Figure 1: Synthetic pathway via double nucleophilic substitution.

Validated Laboratory Protocol
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Scale: 10 mmol | Yield: ~85-92%[1]

» Reagent Prep: In a 250 mL round-bottom flask, dissolve 4-bromophenol (3.46 g, 20 mmol) in
Acetone (50 mL).

o Activation: Add anhydrous Potassium Carbonate (K2COs, 4.14 g, 30 mmol). Stir at room
temperature for 15 minutes to generate the phenoxide.

e Coupling: Add 1,4-dibromobutane (2.16 g, 10 mmol) dropwise via syringe.

o Reflux: Heat the mixture to reflux (approx. 60°C) for 12—24 hours. Monitor by TLC
(Hexane/EtOAc 9:1).[1]

o Work-up:
o Cool to room temperature.[1]

o Pour the mixture into ice-cold water (200 mL). The product will precipitate as a white solid.

[1]
o Filter the solid and wash with water (3 x 50 mL) to remove inorganic salts.[1]
o Wash with cold ethanol (1 x 20 mL) to remove unreacted phenol.[1]
 Purification: Recrystallize from Ethanol/Chloroform (1:1) to obtain analytical grade crystals.

Critical Control Point: Ensure K2COs is anhydrous. Water in the solvent can compete as a
nucleophile, creating glycols.[1]

Applications in Materials Science &
Pharmacology[1]
Liquid Crystal Engineering

This molecule is a classic mesogenic core precursor.[1] The flexible butyl spacer allows for
"odd-even" effects in phase transition temperatures when polymerized.[1]
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o Workflow: The terminal bromines are converted to boronic acids, then coupled with other
aromatics to extend the rigid core, forming smectic or nematic liquid crystals.[1]

Polymer Crosslinking (PEEK Analogues)

In the synthesis of Poly(ether ether ketone) (PEEK) derivatives, this molecule acts as a
monomer.[1] The ether linkages provide thermal stability while the butyl chain introduces
solubility in organic solvents, a major advantage over standard rigid PEEK.[1]

Medicinal Chemistry (Azole Antifungals)

Bis-phenoxy alkyl linkers are structural motifs in several antifungal research candidates. They
serve to span the hydrophobic pocket of fungal CYP51 enzymes.[1]

e Mechanism: The spacer distance (4 carbons) is critical for optimizing the binding affinity of
the azole heads to the active site heme.[1]

Safety & Handling (MSDS Summary)

Hazard Class GHS Code Precaution

Wear nitrile gloves (min

Skin Irritation H315

0.11mm).[1]

Use safety goggles.[1] Rinse
Eye Irritation H319 ) ) Y g. ggles.[1]

immediately if exposed.[1]

Do not dispose of down drains;
Aquatic Toxicity H411 toxic to aquatic life with long-

lasting effects.[1]

Storage: Store in a cool, dry place away from light. Brominated compounds can degrade
photolytically over time, turning yellow.[1]

References

o Chemical Identity & CAS:1,4-Bis(4-bromophenoxy)butane Properties and CAS 34932-24-
6. Chem960. Link
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e Synthesis Protocol (Williamson Ether):The Williamson Ether Synthesis - Mechanisms and
Protocols. Master Organic Chemistry. Link

 NMR Characterization Context:New Fluorination Strategies and Reagents (Thesis). Simon
Fraser University Library.[1] (Mentions 1,4-bis(4-bromophenoxy)butane as a characterized
side-product).[1][2] Link

o Crystal Engineering Context:Polymorphism in crystals of bis(4-bromophenyl) derivatives.
CrystengComm, Royal Society of Chemistry.[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.1,4-Bis(4-bromophenyl)-1,3-butadiyne | C16H8Br2 | CID 632304 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. nicebiochem.com [nicebiochem.com]
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and Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1368343/docs#1-4-bis-4-bromophenoxy-butane-
structural-architecture-and-synthetic-utility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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